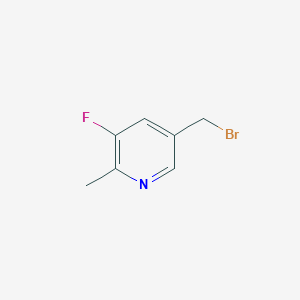5-(Bromomethyl)-3-fluoro-2-methylpyridine
CAS No.:
Cat. No.: VC16679807
Molecular Formula: C7H7BrFN
Molecular Weight: 204.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H7BrFN |
|---|---|
| Molecular Weight | 204.04 g/mol |
| IUPAC Name | 5-(bromomethyl)-3-fluoro-2-methylpyridine |
| Standard InChI | InChI=1S/C7H7BrFN/c1-5-7(9)2-6(3-8)4-10-5/h2,4H,3H2,1H3 |
| Standard InChI Key | XMLVQWTXYCITEP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=N1)CBr)F |
Introduction
Structural and Functional Overview
The molecular architecture of 5-(bromomethyl)-3-fluoro-2-methylpyridine (C₇H₆BrFN) combines a pyridine backbone with three substituents: a bromomethyl (-CH₂Br) group at position 5, a fluorine atom at position 3, and a methyl (-CH₃) group at position 2. This substitution pattern creates a highly polarized molecule, with the electronegative fluorine and bromine atoms influencing electron density distribution across the aromatic ring . The methyl group enhances lipophilicity, which can improve membrane permeability in biological systems.
Key Structural Features:
-
Molecular Formula: C₇H₆BrFN
-
Molar Mass: 219.03 g/mol
-
Boiling Point: Estimated 189–195°C (extrapolated from analogs)
-
Density: ~1.592 g/cm³ (similar to brominated pyridines)
The compound’s reactivity is dominated by the bromomethyl group, which serves as an electrophilic site for nucleophilic substitution reactions. This functionality enables its use in cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings, to construct complex biaryl or alkylated derivatives .
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis of 5-(bromomethyl)-3-fluoro-2-methylpyridine typically involves sequential halogenation and functionalization steps. A common approach begins with the fluorination of a pre-functionalized pyridine precursor. For example, 3-fluoro-2-methylpyridine can undergo radical bromination at the methyl group using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄) under reflux.
Representative Reaction Pathway:
-
Fluorination: Introduction of fluorine at position 3 via halogen exchange using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) .
-
Bromination: Radical-mediated bromination of the methyl group at position 5 using NBS/AIBN in CCl₄.
-
Purification: Column chromatography or recrystallization to isolate the product.
Optimization Considerations:
-
Solvent Selection: Polar aprotic solvents (e.g., DMSO) enhance fluorination efficiency .
-
Temperature Control: Bromination proceeds optimally at 70–80°C to minimize side reactions like dibromination.
-
Catalyst Loading: AIBN at 1–2 mol% balances reaction rate and cost.
Industrial Production
Scalable synthesis requires cost-effective and environmentally benign protocols. Continuous-flow reactors have been explored for bromination steps, reducing reaction times and improving yield consistency . Alternative brominating agents, such as dibromoisocyanuric acid (DBI), offer reduced toxicity compared to NBS but require rigorous optimization .
Physicochemical Properties
The compound’s properties are shaped by its halogen and alkyl substituents:
Spectroscopic Characterization:
-
¹H NMR: Distinct signals for methyl (δ ~2.5 ppm) and bromomethyl (δ ~4.3–4.7 ppm) groups.
-
¹⁹F NMR: Single peak at δ ~-110 ppm, confirming fluorine substitution .
-
IR Spectroscopy: C-Br stretch at ~560 cm⁻¹ and C-F stretch at ~1220 cm⁻¹.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a key building block in synthesizing kinase inhibitors and antiviral agents. For example, it has been used in the preparation of Janus kinase (JAK) inhibitors for autoimmune diseases .
Case Study:
-
JAK3 Inhibitor Synthesis: Coupling 5-(bromomethyl)-3-fluoro-2-methylpyridine with a pyrrolopyridine core via Suzuki-Miyaura reaction yielded a potent JAK3 inhibitor (IC₅₀ = 0.8 nM) .
Agrochemical Development
Brominated pyridines are integral to neonicotinoid insecticides. The electrophilic bromomethyl group facilitates conjugation with nitroguanidine moieties, enhancing insecticidal activity .
Comparative Analysis with Structural Analogs
A comparative assessment highlights how substituent positioning affects properties:
Key Trends:
-
Lipophilicity: Methyl groups increase logP, enhancing membrane permeability.
-
Enzyme Inhibition: Proximity of bromine to the pyridine nitrogen correlates with stronger CYP inhibition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume